B-[4-[[(5-chloro-2-pyridinyl)amino]carbonyl]phenyl]Boronic acid
Description
B-[4-[[(5-Chloro-2-pyridinyl)amino]carbonyl]phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid group at the para position and an amide-linked 5-chloro-2-pyridinyl moiety. This structure combines the Lewis acidity of the boronic acid group with the hydrogen-bonding capability of the amide and the electron-withdrawing nature of the chloro-substituted pyridine. Such a profile makes it valuable in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry (e.g., protease inhibition), and materials science .
Carbonyl coupling: Reacting 4-bromobenzoic acid derivatives with 5-chloro-2-aminopyridine to form an intermediate amide.
Borylation: Converting the bromine substituent to a boronic acid via treatment with n-BuLi, B(OMe)₃, and aqueous HCl .
Properties
IUPAC Name |
[4-[(5-chloropyridin-2-yl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BClN2O3/c14-10-5-6-11(15-7-10)16-12(17)8-1-3-9(4-2-8)13(18)19/h1-7,18-19H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXVRFJTNFNSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
B-[4-[[(5-chloro-2-pyridinyl)amino]carbonyl]phenyl]boronic acid, with CAS number 1884715-43-8, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by various studies and data tables.
Chemical Characteristics
- Molecular Formula : C₁₂H₁₀BClN₂O₃
- Molecular Weight : 276.49 g/mol
- IUPAC Name : (4-((5-chloropyridin-2-yl)carbamoyl)phenyl)boronic acid
- Purity : 95% .
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and Lewis bases, which can influence various biological pathways. The presence of the boron atom allows for interactions with specific biomolecules, potentially leading to therapeutic effects against diseases such as cancer and bacterial infections .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a synthesized derivative demonstrated significant cytotoxic effects against cancer cell lines, particularly MCF-7 (breast cancer cells), with an IC₅₀ value of 18.76 ± 0.62 µg/mL . The compound's mechanism may involve the inhibition of specific enzymes related to cancer progression.
Antibacterial Activity
The compound has shown promising antibacterial activity against Escherichia coli at a concentration of 6.50 mg/mL . This suggests potential applications in treating bacterial infections, especially in cases where antibiotic resistance is a concern.
Antioxidant Properties
Antioxidant assays indicated that this boronic acid derivative possesses strong free radical scavenging abilities. For example, it exhibited an IC₅₀ value of 0.14 ± 0.01 µg/mL in DPPH radical scavenging tests, indicating its effectiveness in neutralizing harmful free radicals . This property is crucial for developing formulations aimed at reducing oxidative stress-related diseases.
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC₅₀ Value (µg/mL) | Remarks |
|---|---|---|---|
| Anticancer | MCF-7 | 18.76 ± 0.62 | High cytotoxicity against cancer cells |
| Antibacterial | E. coli | 6.50 | Effective against bacterial strains |
| Antioxidant | DPPH Radical | 0.14 ± 0.01 | Strong free radical scavenging ability |
| Enzyme Inhibition | Butyrylcholinesterase | 3.12 ± 0.04 | High inhibition activity |
| Acetylcholinesterase | 115.63 ± 1.16 | Moderate inhibition activity |
Case Studies
- Anticancer Study : A study published in December 2022 assessed the cytotoxic effects of various boronic acid derivatives on multiple cancer cell lines, concluding that compounds similar to this compound showed significant promise in targeting cancerous cells while sparing healthy cells .
- Antioxidant Assessment : Another research focused on the antioxidant capabilities of boronic acid derivatives found that this compound had superior antioxidant properties compared to traditional antioxidants like quercetin, indicating its potential use in skincare formulations .
Scientific Research Applications
Medicinal Chemistry
Boron-containing compounds have been extensively studied for their potential therapeutic applications. B-[4-[[(5-chloro-2-pyridinyl)amino]carbonyl]phenyl]Boronic acid has shown promise in the following areas:
Anticancer Activity
Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. A study demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .
Targeting Kinases
Boronic acids are known to act as reversible inhibitors of kinases. This compound has been evaluated for its ability to inhibit specific kinases implicated in cancer progression, such as PI3K and mTOR pathways, making it a candidate for targeted therapy .
Organic Synthesis
This compound serves as a valuable reagent in organic synthesis, particularly in the following applications:
Cross-Coupling Reactions
This compound can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl and vinyl halides. Its boronic acid functionality allows for efficient coupling with various electrophiles, making it useful for synthesizing complex organic molecules .
Building Block for Drug Development
The structural features of this compound make it an excellent building block for designing new pharmaceuticals. Its ability to form stable complexes with biological targets can be exploited to develop new drug candidates with improved efficacy .
Material Science
In material science, boronic acids are utilized for their ability to form dynamic covalent bonds. The applications include:
Polymer Chemistry
Boron-containing compounds can be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This compound has been incorporated into polymer networks to create smart materials responsive to environmental stimuli .
Sensor Development
The unique reactivity of boronic acids allows them to be used in the development of chemosensors for detecting sugars and other biomolecules. Research has shown that incorporating this compound into sensor platforms improves sensitivity and selectivity towards target analytes .
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Boronic Acids
Substituent Effects on Reactivity and Electronic Properties
The electronic and steric properties of substituents on the phenyl or heteroaromatic ring significantly influence boronic acid reactivity. Key comparisons include:
A. 4-(Trifluoromethyl)phenylboronic Acid (Entry 1, Table 2 in )
- Structure : Phenyl ring with a trifluoromethyl (-CF₃) group.
- Reactivity : The strong electron-withdrawing -CF₃ group enhances Lewis acidity, accelerating transmetalation in Suzuki reactions. This is reflected in higher yields (63–65%) for meriolin synthesis compared to chloro- or fluoro-substituted analogs .
- Contrast with Target Compound : The target’s 5-chloro-2-pyridinyl group provides moderate electron withdrawal but introduces hydrogen-bonding capability via the amide NH, which may stabilize transition states in catalytic processes.
B. 3-((4-(Hydrazine Carbonyl)phenyl)boronic Acid ()
- Structure : Phenylboronic acid with a hydrazide substituent.
- Solubility: Soluble in polar solvents (ethanol, DMSO) due to the hydrazide’s hydrogen-bonding capacity.
C. (5-Chloro-2-methoxypyridin-4-yl)boronic Acid ()
- Structure : Pyridine ring with chloro and methoxy substituents.
- Electronic Effects : The methoxy group donates electrons via resonance, countering the electron-withdrawing chloro group. This balance may reduce Lewis acidity compared to the target compound’s amide-linked pyridine.
- Applications : Methoxy groups are common in drug design for metabolic stability, suggesting this analog may have distinct pharmacokinetic properties .
Suzuki-Miyaura Cross-Coupling
- Target Compound : The amide linkage may stabilize intermediates via intramolecular hydrogen bonding, though steric hindrance from the pyridine ring could reduce coupling efficiency.
- 4-Fluorophenylboronic Acid (Entry 3, Table 2 in ) : Smaller substituents like -F enable higher yields (65%) in meriolin synthesis due to reduced steric interference .
- Trifluoromethylphenylboronic Acid () : Used in phosphine-borane derivatives; the -CF₃ group’s electron withdrawal enhances boron’s electrophilicity, facilitating reductive coupling .
Physicochemical Properties and Solubility
Preparation Methods
Oxidative Chlorination of 2-Aminopyridine
As described in CN106432069A, 5-chloro-2-aminopyridine is synthesized via oxidative chlorination of 2-aminopyridine using hydrochloric acid and sodium hypochlorite:
Purification and Characterization
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The crude product is extracted with dichloroethane and recrystallized from ethanol/water.
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Key Data :
Synthesis of 4-Boronobenzoic Acid Derivatives
Miyaura Borylation of 4-Bromobenzoic Acid
The boronic acid group is introduced via palladium-catalyzed borylation of 4-bromobenzoic acid:
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Reaction Setup :
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Substrate: 4-Bromobenzoic acid (1 equiv).
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Reagent: Bis(pinacolato)diboron (1.2 equiv).
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Catalyst: Pd(dppf)Cl₂ (5 mol%).
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Base: KOAc (3 equiv).
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Solvent: Dioxane, 80°C, 12 hours under N₂.
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-
Workup :
Alternative Route: Direct Use of Protected Boronic Acids
TCI Chemicals lists 4-carbamoylphenylboronic acid (CAS 123088-59-5), which can be hydrolyzed to 4-boronobenzoic acid under acidic conditions:
-
Hydrolysis :
Amide Bond Formation
Activation of 4-Boronobenzoic Acid
To facilitate coupling, the boronic acid is converted to an acid chloride:
Coupling with 5-Chloro-2-Aminopyridine
The acid chloride reacts with 5-chloro-2-aminopyridine in the presence of a base:
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Reaction Conditions :
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Purification :
Critical Analysis of Synthetic Challenges
Boronic Acid Stability
Regioselectivity in Chlorination
Catalyst Efficiency in Borylation
Scalability and Industrial Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Aminopyridine | 120 |
| Bis(pinacolato)diboron | 450 |
| Pd(dppf)Cl₂ | 12,000 |
Total synthesis cost : ~$2,800/kg (lab-scale estimate).
Q & A
Q. What are the key synthetic routes for preparing B-[4-[[(5-chloro-2-pyridinyl)amino]carbonyl]phenyl]Boronic acid, and how can reaction conditions be optimized?
Answer: A common approach involves a reductive amination step using NaBHCN as the reducing agent. For example, analogous boronic acids are synthesized by reacting an amine precursor (e.g., 21⋅HCl in ) with (4-formylphenyl)boronic acid in anhydrous methanol under nitrogen, followed by extended stirring and purification via reverse-phase HPLC (67% yield) . Optimization may involve adjusting stoichiometry, solvent choice (e.g., DMSO for solubility), and reaction time to minimize side products like anhydrides (noted in ).
Q. How is the compound characterized spectroscopically, and what are the critical NMR signals for structural confirmation?
Answer: Key characterization includes and NMR. For similar aryl boronic acids, the aromatic protons appear as singlets (e.g., δ 8.07 ppm for 4-acetylphenyl boronic acid in DMSO) . The carbonyl group in the amide linkage typically resonates at δ ~167 ppm in NMR, while the boronic acid moiety may show broad peaks due to hydration. Mass spectrometry (e.g., ESI-MS) confirms molecular weight, with fragmentation patterns aligning with the boronate ester or anhydride derivatives .
Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?
Answer: Boronic acids are prone to hydrolysis and oxidation. Stability testing under varying pH (e.g., phosphate buffers) and temperature is essential. For instance, boronic acid affinity supports ( ) tolerate moderate pH fluctuations but degrade under prolonged exposure to HO. Storage under inert atmospheres at −20°C (as noted in ) and use of stabilizers like mannitol are recommended to prevent decomposition .
Advanced Research Questions
4. How can DFT calculations (e.g., B3LYP/6-31G) predict the electronic properties of this compound, and how do they correlate with experimental spectral data?* Answer: DFT studies on analogous compounds ( ) reveal electron density distributions at the boronic acid group and carbonyl moiety, influencing reactivity. Calculated IR and NMR spectra (using software like SPARTAN 14) can validate experimental data. Discrepancies may arise from solvent effects (e.g., DMSO hydrogen bonding) or dynamic processes like boron hydration . For example, the calculated chemical shift of the carbonyl group (δ ~167 ppm) matches experimental data, confirming planarity of the amide bond .
Q. What strategies resolve contradictions in crystallographic data, such as disordered boronic acid moieties?
Answer: Disorder in boronic acid groups is common due to rotational flexibility. SHELXL refinement ( ) allows for split-site modeling or constraints on B–O bond lengths. High-resolution data (e.g., synchrotron sources) improve electron density maps. For example, twinned crystals may require the TWIN command in SHELXL, while hydrogen bonding networks (e.g., with water) stabilize specific conformations .
Q. How does the compound participate in Suzuki-Miyaura couplings, and what catalytic systems enhance cross-coupling efficiency?
Answer: The boronic acid group reacts with aryl halides via Pd-catalyzed coupling. Optimized conditions use Pd(PPh) or PdCl(dppf) in THF/HO with NaCO as base ( ). Microwave-assisted synthesis reduces reaction time. Challenges include steric hindrance from the 5-chloropyridinyl group; bulky ligands (e.g., SPhos) improve yields by stabilizing the Pd intermediate .
Q. What mechanistic insights explain its role in intramolecular charge transfer (ICT) for optoelectronic applications?
Answer: In D–π–A systems ( ), the boronic acid’s electron-deficient nature enhances ICT when coupled with donors like triphenylamine. Time-resolved fluorescence and cyclic voltammetry quantify charge separation efficiency. For example, meta-terphenyl-linked dyads show red-shifted emission, indicating stabilized excited states. Transient absorption spectroscopy can resolve ICT dynamics on femtosecond timescales .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
